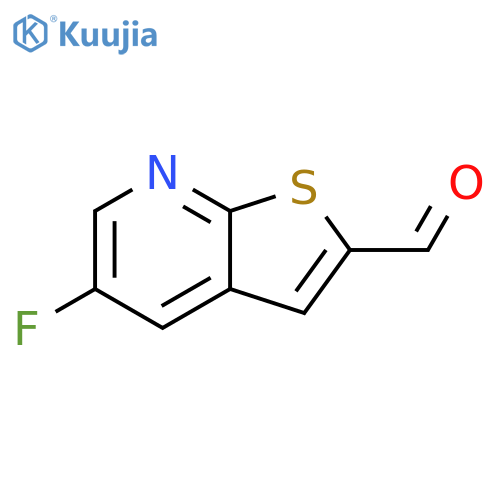

Cas no 2060050-92-0 (5-fluorothieno2,3-bpyridine-2-carbaldehyde)

5-fluorothieno2,3-bpyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- Thieno[2,3-b]pyridine-2-carboxaldehyde, 5-fluoro-

- 5-fluorothieno2,3-bpyridine-2-carbaldehyde

-

- MDL: MFCD30486777

- インチ: 1S/C8H4FNOS/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H

- InChIKey: DQPSHHAVRIVBAD-UHFFFAOYSA-N

- ほほえんだ: C12SC(C=O)=CC1=CC(F)=CN=2

5-fluorothieno2,3-bpyridine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-331036-5.0g |

5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |

2060050-92-0 | 5.0g |

$2110.0 | 2023-02-23 | ||

| Enamine | EN300-331036-0.5g |

5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |

2060050-92-0 | 0.5g |

$699.0 | 2023-09-04 | ||

| Enamine | EN300-331036-2.5g |

5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |

2060050-92-0 | 2.5g |

$1428.0 | 2023-09-04 | ||

| Enamine | EN300-331036-0.05g |

5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |

2060050-92-0 | 0.05g |

$612.0 | 2023-09-04 | ||

| Enamine | EN300-331036-10.0g |

5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |

2060050-92-0 | 10.0g |

$3131.0 | 2023-02-23 | ||

| Enamine | EN300-331036-10g |

5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |

2060050-92-0 | 10g |

$3131.0 | 2023-09-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050307-1g |

5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde |

2060050-92-0 | 95% | 1g |

¥3619.0 | 2023-03-11 | |

| Enamine | EN300-331036-1.0g |

5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |

2060050-92-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-331036-0.25g |

5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |

2060050-92-0 | 0.25g |

$670.0 | 2023-09-04 | ||

| Enamine | EN300-331036-0.1g |

5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |

2060050-92-0 | 0.1g |

$640.0 | 2023-09-04 |

5-fluorothieno2,3-bpyridine-2-carbaldehyde 関連文献

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

9. Book reviews

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

5-fluorothieno2,3-bpyridine-2-carbaldehydeに関する追加情報

Introduction to 5-fluorothieno[2,3-bpyridine-2-carbaldehyde (CAS No. 2060050-92-0)

The compound 5-fluorothieno[2,3-bpyridine-2-carbaldehyde (CAS No. 2060050-92-0) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and development of novel bioactive molecules. This heterocyclic aldehyde derivative combines the structural features of a thiophene ring with a pyridine moiety, further functionalized by a formyl group at the 2-position. Such structural motifs are highly valued in medicinal chemistry due to their ability to interact with biological targets in diverse ways, making them promising candidates for drug discovery.

The thieno[2,3-bpyridine scaffold is particularly intriguing because it merges two pharmacophores known for their biological activity. Thiophene derivatives are widely recognized for their role in various therapeutic applications, including antiviral, antibacterial, and anticancer agents. Meanwhile, pyridine rings are common in many bioactive compounds, often serving as key interaction points with enzymes and receptors. The introduction of a fluoro substituent at the 5-position of the thiophene ring further enhances the compound's potential by modulating its electronic properties and improving metabolic stability, which are critical factors in drug design.

The aldehyde group at the 2-position of the pyridine ring is another key feature that makes this compound particularly interesting. Aldehydes are versatile functional groups that can participate in various chemical reactions, including condensation reactions with amines to form Schiff bases or undergo oxidation to yield carboxylic acids. These reactivity patterns make 5-fluorothieno[2,3-bpyridine-2-carbaldehyde a valuable intermediate in synthetic chemistry and a potential lead compound for further derivatization to explore new pharmacological activities.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as an inhibitor of various enzymes implicated in diseases such as cancer and inflammation. For instance, studies suggest that the fluorinated thiophene-pyridine core can effectively bind to active sites of enzymes like kinases and proteases, disrupting their function and potentially leading to therapeutic effects. Additionally, the aldehyde functionality has been shown to engage with nucleophilic residues in protein targets, providing another layer of interaction that could enhance binding affinity.

In vitro studies have demonstrated promising results when 5-fluorothieno[2,3-bpyridine-2-carbaldehyde is tested against several cancer cell lines. The compound exhibits inhibitory activity against proliferation by interfering with critical signaling pathways involved in cell growth and survival. Moreover, its ability to induce apoptosis in cancer cells without significant toxicity toward normal cells suggests its potential as a selective anticancer agent. These findings align with broader trends in oncology research, where targeting multiple pathways simultaneously is increasingly recognized as an effective strategy for improving treatment outcomes.

The role of fluorine atoms in medicinal chemistry cannot be overstated. The presence of a fluoro substituent at the 5-position of the thiophene ring not only enhances lipophilicity but also influences metabolic stability by preventing unwanted degradation pathways. This property is particularly valuable in drug development, where maintaining bioavailability over time is crucial for therapeutic efficacy. Furthermore, fluorine atoms can participate in specific interactions with biological targets, such as hydrogen bonding or π-stacking interactions, further fine-tuning the compound's pharmacological profile.

From a synthetic perspective,5-fluorothieno[2,3-bpyridine-2-carbaldehyde serves as an excellent building block for constructing more complex molecules. The aldehyde group provides a convenient handle for further functionalization via cross-coupling reactions like Suzuki-Miyaura or Heck couplings, allowing chemists to introduce diverse substituents at other positions on the scaffold. This flexibility is essential for optimizing drug-like properties such as solubility, permeability, and selectivity through structure-activity relationship (SAR) studies.

The growing interest in thieno[2,3-bpyridine derivatives is also driven by their potential applications beyond oncology. Research indicates that these compounds may have utility in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets. For example,fluorinated thiophene-pyridines have shown promise as modulators of neurotransmitter receptors or ion channels involved in conditions such as depression or epilepsy.

Another exciting area of research involves using 5-fluorothieno[2,3-bpyridine-2-carbaldehyde as a tool compound for studying enzyme mechanisms and developing novel inhibitors. The combination of structural features makes it an ideal candidate for X-ray crystallography studies to elucidate binding modes at atomic resolution. Such detailed structural information can guide rational drug design efforts aimed at improving potency and selectivity while minimizing off-target effects.

The synthesis of this compound also exemplifies modern organic chemistry techniques that enable efficient access to complex heterocycles under mild conditions. Advances in catalysis have made it possible to construct intricate molecular frameworks with high precision and yield using transition-metal-catalyzed reactions or organometallic intermediates derived from readily available starting materials.

As computational methods continue to evolve,5-fluorothieno[2,3-bpyridine-2-carbaldehyde will likely be one of many compounds subjected to virtual screening efforts aimed at identifying new therapeutic candidates before experimental validation becomes necessary. Machine learning algorithms trained on large datasets can predict biological activities based on molecular descriptors extracted from structures like this one—accelerating drug discovery pipelines significantly compared traditional methods alone would allow.

In conclusion,5-fluorothieno[2,3-bpyridine-2-carbaldehyde(CAS No., 2060050-92-0) represents an innovative entry into pharmaceutical research with substantial potential across multiple disease areas due its unique structural composition featuring both fluorinated thiophene-pyridine core along aldehyde functionality . Its versatility makes it not only valuable intermediate but also promising lead molecule itself after appropriate modifications designed through ongoing investigations leveraging both experimental approaches computational tools available today。

2060050-92-0 (5-fluorothieno2,3-bpyridine-2-carbaldehyde) 関連製品

- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)

- 1190576-32-9(4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide)

- 851990-04-0(N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide)

- 2680823-94-1(1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid)

- 2969441-29-8(1-(4-Bromo-3-(trifluoromethyl)phenyl)-4-methylpiperaZine)

- 42419-52-3(2-(1-Piperidyl)-2-(p-tolyl)acetonitrile)

- 67174-25-8(N-Benzylquinine chloride)

- 90874-85-4(1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol)

- 2138158-54-8(3-(5-Formylthiophen-2-yl)furan-2-sulfonamide)

- 1806025-50-2(Methyl 6-(bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate)